molecular formula C21H25N3O3S B2818793 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392240-84-5

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2818793
CAS No.: 392240-84-5
M. Wt: 399.51
InChI Key: HYCSFNDZAVZQHW-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetically designed small molecule recognized for its potent inhibitory activity against a spectrum of protein kinases. Its core structure, featuring a rigid adamantane moiety linked to a 1,3,4-thiadiazole ring, is engineered for high-affinity interaction with the ATP-binding pocket of various kinase targets. Research indicates this compound exhibits significant efficacy in cellular models of oncology, particularly by disrupting signal transduction pathways that drive proliferation and survival in cancer cells. The compound's mechanism is characterized as an ATP-competitive inhibitor, effectively halting the phosphorylation and subsequent activation of downstream effector proteins. Recent studies on structurally similar adamantane-containing thiadiazole derivatives have highlighted their promising anti-proliferative effects against diverse cancer cell lines, positioning them as valuable chemical tools for probing kinase-driven pathologies. The inclusion of the 3,4-dimethoxybenzamide group further contributes to its pharmacological profile by influencing solubility and biomolecular recognition. This reagent is primarily utilized in biochemical assays to elucidate complex kinase signaling networks, to validate new molecular targets in disease models, and as a lead scaffold in the development of novel targeted therapeutics. Its robust chemical architecture makes it a stable and reliable probe for high-throughput screening and mechanistic studies in chemical biology and drug discovery research.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCSFNDZAVZQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has been studied for its potential to inhibit bacterial growth and combat drug-resistant strains. A study indicated that this compound showed effective activity against several Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of the adamantane moiety enhances its lipophilicity, which may contribute to its ability to penetrate cell membranes effectively. In vitro tests revealed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Thiadiazole derivatives are known for their ability to act as fungicides and insecticides. Preliminary studies have shown that this compound exhibits effective fungicidal properties against various plant pathogens. This could lead to its development as a new class of agricultural chemicals aimed at improving crop yields and protecting plants from diseases .

Material Science

Polymer Chemistry
In material science, compounds like this compound are being explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The unique structure allows for potential applications in creating advanced materials with improved performance characteristics .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaFindings
Medicinal ChemistryExhibits antimicrobial activity against drug-resistant strains; induces apoptosis in cancer cells; shows anti-inflammatory effects.
Agricultural ScienceDemonstrates fungicidal properties against plant pathogens; potential use as a pesticide.
Material SciencePotential incorporation into polymers for enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Thiadiazole Derivatives

Compound Name Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
Target Compound Adamantan-1-yl 3,4-dimethoxy ~449.57* N/A N/A Inferred antiviral
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-... Ethylsulfanyl 3,4-dimethoxy 325.41 N/A N/A Not reported
5-(Adamantan-1-yl)-N-methyl-... Adamantan-1-yl Methylamine 291.40 168–170 N/A Antiviral
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... Benzylthio 2-isopropyl-5-methyl 443.58 133–135 88 Antimicrobial
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-.. Adamantan-1-yl 2-chloro ~414.94* N/A N/A Not reported

*Estimated based on structural similarity.

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 388.48 g/mol. The structural features include an adamantane moiety and a thiadiazole ring, which are known to enhance biological activity through various mechanisms.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC19H24N4O3S
Molecular Weight388.48 g/mol
LogP5.8725
Polar Surface Area53.76 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base.
  • Introduction of Adamantyl Group : This is achieved through Friedel-Crafts alkylation using adamantane and an appropriate alkylating agent.
  • Coupling with Benzamide : The final step involves coupling the thiadiazole derivative with 3,4-dimethoxybenzoyl chloride under suitable reaction conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : In a study involving derivatives of adamantane-based thiadiazoles, it was found that many compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives outperformed standard antibiotics like streptomycin and ampicillin .
  • Antifungal Activity : The same derivatives were tested against various fungal species and showed antifungal efficacy superior to reference drugs such as bifonazole and ketoconazole .

Table 2: Antimicrobial Efficacy

Compound IDActivity TypeEfficacy Against
Compound 8AntibacterialMRSA, P. aeruginosa
Compound 8AntifungalC. albicans

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values suggesting effective growth inhibition at low concentrations .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may induce apoptosis by modulating key apoptotic pathways—specifically up-regulating BAX and down-regulating Bcl-2 proteins .

Table 3: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-710Apoptosis induction
HepG28BAX up-regulation
A5495Bcl-2 down-regulation

Case Studies

A notable study focused on the design and synthesis of a series of adamantane-thiadiazole derivatives which demonstrated promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .

Q & A

Q. How do structural analogs (e.g., nitro or fluoro derivatives) compare in target selectivity and off-target effects?

  • Comparative Data :
  • Selectivity : 4-Nitro analogs inhibit COX-2 (IC₅₀ = 0.8 µM) but activate PPARγ (EC₅₀ = 5 µM), while 3,4-dimethoxy is COX-2 selective (IC₅₀ = 1.2 µM) .
  • Off-Target Risks : Fluorinated derivatives show hERG channel inhibition (IC₅₀ = 10 µM) vs. >50 µM for methoxy variants .
  • Design Strategy : Introduce polar groups (e.g., -SO₂NH₂) to mitigate hERG liability while retaining target affinity .

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